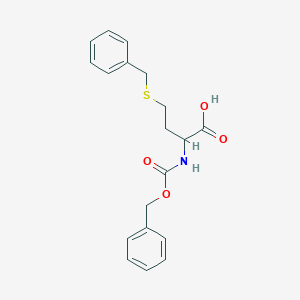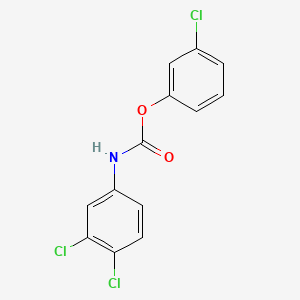
3-chlorophenyl N-(3,4-dichlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del N-(3,4-diclorofenil)-3-clorofenilcarbamato típicamente involucra la reacción del isocianato de 3-clorofenilo con la 3,4-dicloroanilina. La reacción se lleva a cabo en un solvente orgánico como diclorometano o tolueno, bajo condiciones de reflujo. El producto luego se purifica mediante recristalización o cromatografía en columna .
Métodos de Producción Industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El N-(3,4-diclorofenil)-3-clorofenilcarbamato experimenta diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción se puede llevar a cabo usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción típicamente implican reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica, especialmente en las posiciones cloradas.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Metóxido de sodio en metanol.
Principales Productos Formados
Oxidación: Formación de fenoles o quinonas correspondientes.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de varios carbamatos sustituidos.
4. Aplicaciones en Investigación Científica
El N-(3,4-diclorofenil)-3-clorofenilcarbamato tiene varias aplicaciones en investigación científica:
Química: Utilizado como un intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por sus efectos potenciales en los sistemas biológicos, incluyendo la inhibición enzimática.
Medicina: Investigado por su posible uso en productos farmacéuticos, particularmente como un inhibidor enzimático.
Industria: Utilizado en la producción de pesticidas y herbicidas debido a su estructura de carbamato.
Aplicaciones Científicas De Investigación
3-chlorophenyl N-(3,4-dichlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an enzyme inhibitor.
Industry: Utilized in the production of pesticides and herbicides due to its carbamate structure.
Mecanismo De Acción
El mecanismo de acción del N-(3,4-diclorofenil)-3-clorofenilcarbamato implica la inhibición de enzimas específicas. El compuesto se une al sitio activo de la enzima, evitando que el sustrato acceda al sitio y así inhibiendo la actividad de la enzima. Esta inhibición puede afectar varias vías bioquímicas, dependiendo de la enzima diana .
Comparación Con Compuestos Similares
Compuestos Similares
- N-(2,4-diclorofenil)-3-clorofenilcarbamato
- N-(3,4-diclorofenil)-2-clorofenilcarbamato
- N-(3,4-diclorofenil)-4-clorofenilcarbamato
Singularidad
El N-(3,4-diclorofenil)-3-clorofenilcarbamato es único debido a su patrón de sustitución específico, que puede influir en su reactividad e interacción con dianas biológicas. La presencia de tres átomos de cloro en la molécula puede aumentar su afinidad de unión a ciertas enzimas, lo que lo convierte en un inhibidor potente en comparación con sus análogos .
Propiedades
Número CAS |
98068-81-6 |
|---|---|
Fórmula molecular |
C13H8Cl3NO2 |
Peso molecular |
316.6 g/mol |
Nombre IUPAC |
(3-chlorophenyl) N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C13H8Cl3NO2/c14-8-2-1-3-10(6-8)19-13(18)17-9-4-5-11(15)12(16)7-9/h1-7H,(H,17,18) |
Clave InChI |
IQLLUDSKTRTBJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


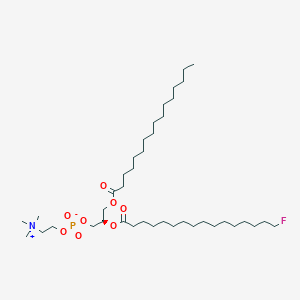
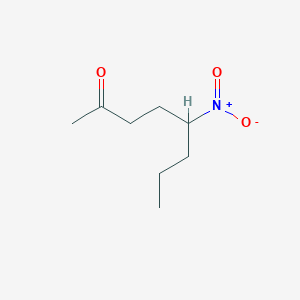


![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940077.png)
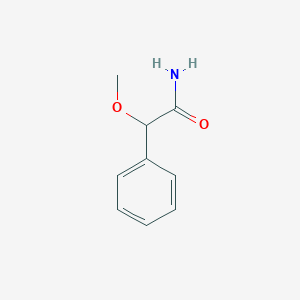



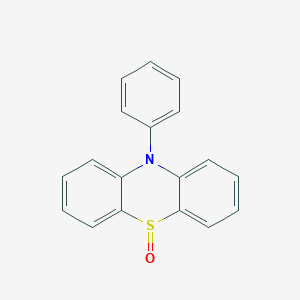
![Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11940105.png)
